1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
Overview
Description
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a unique chemical compound with the empirical formula C6H9F2N · HCl . It has a molecular weight of 169.60 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Drug Discovery Building Blocks
- Novel Angular Azaspiro[3.3]Heptanes Synthesis : Researchers have reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants. These are used as building blocks in drug discovery, both as individual compounds and as part of libraries (Guérot et al., 2011).
Diversity-Oriented Synthesis
- Azaspirocycles in Drug Discovery : A method for rapid access to omega-unsaturated dicyclopropylmethylamines has been developed, leading to the creation of functionalized pyrrolidines, piperidines, and azepines. These heterocyclic 5-azaspiro[2.4]heptanes are significant for chemistry-driven drug discovery (Wipf et al., 2004).
Chemical Synthesis and Stereochemistry
- Chiral Quinolone Antibacterial Agents : Research on chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-quinolones, focusing on stereochemistry and physicochemical properties, has led to findings on potent antibacterial agents against various bacteria. This work includes X-ray crystallographic analysis for absolute configurations (Kimura et al., 1994).
Amino Acids and Drug Design
- Amino Acid Synthesis for Drug Design : Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives adds to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Advanced Organic Synthesis Techniques
- Regioselective Cycloaddition and Subsequent Transformations : Studies on regioselective cycloaddition of C-aryl- and C-carbamoylnitrones, and the cleavage and transformations of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates offer insights into novel organic synthesis methodologies (Molchanov et al., 2013; 2016).
Photochemical Studies
- Aryl Azide Rearrangement in Photolysis : Research involving the photolysis of ethyl 3-azido-4,6-difluorobenzoate and its rearrangement to produce ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate provides valuable insights into photochemically induced rearrangements (Andersson et al., 2017).
Pharmacokinetics and Drug Discovery
- Orexin Receptor Antagonists Development : The discovery and optimization of 5-azaspiro[2.4]heptane dual orexin 1 and orexin 2 receptor antagonists for pharmacokinetic properties is a significant advancement in the field of medicinal chemistry (Stasi et al., 2013).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTHPQJBBHOCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669801 | |
Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-12-7 | |
Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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